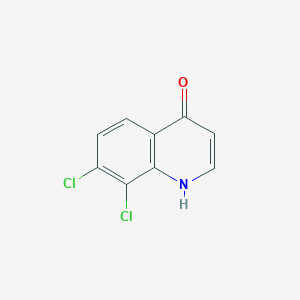

7,8-Dichloro-4-hydroxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7,8-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKZFDCDUQGTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428996 | |

| Record name | 7,8-Dichloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-52-2, 871217-91-3 | |

| Record name | 7,8-Dichloro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,8-Dichloro-4-hydroxyquinoline chemical properties and structure

An In-Depth Technical Guide to 7,8-Dichloro-4-hydroxyquinoline: Properties, Synthesis, and Biological Significance

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities. From the historical antimalarial quinine to modern anticancer agents, the quinoline nucleus is a cornerstone of medicinal chemistry. Its rigid, planar structure and the presence of a basic nitrogen atom allow for diverse functionalization and complex interactions with biological macromolecules. This guide focuses on a specific, less-chartered derivative: this compound. By examining its chemical properties, plausible synthetic routes, and predicted biological activities based on its structural congeners, we aim to provide a comprehensive technical resource for researchers engaged in drug discovery and development.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation, influencing its solubility, membrane permeability, and formulation potential.

Chemical Structure and Nomenclature

This compound is a substituted quinoline characterized by chlorine atoms at positions 7 and 8 of the bicyclic ring system and a hydroxyl group at position 4. This hydroxyl group allows the molecule to exist in tautomeric equilibrium with its keto form, 7,8-dichloro-1H-quinolin-4-one, a critical feature influencing its reactivity and biological interactions.[1]

Systematic IUPAC Name: 7,8-dichloroquinolin-4-ol Molecular Formula: C₉H₅Cl₂NO[2] Molecular Weight: 214.05 g/mol [2]

Part 3: Biological Activity and Mechanism of Action

While direct biological studies on this compound are scarce, a robust hypothesis of its activity can be formulated by examining structurally similar 4-aminoquinolines and hydroxyquinolines, such as chloroquine and hydroxychloroquine. [3]

Predicted Biological Activities

Based on its structural class, this compound is a candidate for investigation in several therapeutic areas:

-

Antimalarial: The 4-aminoquinoline core is famously effective against Plasmodium falciparum. The mechanism often involves inhibiting the parasite's ability to detoxify heme within its digestive vacuole. [4]* Anticancer: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines. [5]* Immunomodulatory: Like hydroxychloroquine, it may possess anti-inflammatory properties relevant to autoimmune diseases like lupus and rheumatoid arthritis. [6][7]* Antimicrobial: The quinoline scaffold is present in many antibacterial and antifungal agents. [8]

Proposed Mechanism of Action: Lysosomotropism

The most well-established mechanism for chloroquine and hydroxychloroquine is lysosomotropism, a property directly linked to their chemical nature. [3][6]As a weak base, this compound is expected to share this mechanism.

Causality of the Mechanism:

-

Cellular Entry: The uncharged form of the molecule, being lipophilic, can freely diffuse across cell membranes into the cytoplasm.

-

Accumulation in Acidic Vesicles: It then enters acidic intracellular compartments, such as lysosomes and endosomes (pH 4.5-5.0).

-

Protonation and Trapping: Within this acidic environment, the basic nitrogen atom of the quinoline ring becomes protonated. The resulting charged cation is membrane-impermeable and becomes trapped, leading to a massive accumulation of the compound within these organelles—sometimes at concentrations thousands of times higher than in the extracellular fluid. [3]4. Functional Disruption: This accumulation raises the intra-organellar pH and inhibits the function of acidic hydrolases. This disruption interferes with critical cellular processes, including antigen presentation by immune cells (by impairing protein degradation), autophagy, and signaling pathways, which underpins its immunomodulatory and potentially anticancer effects. [6][7]

Part 4: Experimental Protocols for Investigation

To validate the predicted biological activities, standardized in vitro assays are essential. The following protocols provide self-validating systems for assessing cytotoxicity, a primary indicator of anticancer potential.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. [5] Methodology:

-

Cell Plating: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the drug-containing medium.

-

Controls (Critical for Trustworthiness): Include wells with medium only (blank), cells with medium containing the highest concentration of DMSO used (vehicle control), and cells treated with a known cytotoxic agent like doxorubicin (positive control).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Sulforhodamine B (SRB) Assay for Total Protein

Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, providing a reliable measure of cell number. [5] Methodology:

-

Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

-

Cell Fixation: After the incubation period, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the pharmacologically vital quinoline family. Its structure suggests a high potential for biological activity, likely mediated by lysosomotropism, analogous to its famous relatives. The synthetic accessibility via established reactions like the Gould-Jacobs pathway makes it a prime candidate for further investigation. Future research should focus on its definitive synthesis and purification, followed by a comprehensive screening program using the protocols outlined herein to confirm its cytotoxic, antimalarial, and immunomodulatory potential. Elucidating its precise mechanism of action and structure-activity relationships will be crucial steps in evaluating its promise as a lead compound in drug development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

Revista de Chimie. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

-

MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 27(19), 6569. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced in Chem 117 Reference Spectra)

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Rainsford, K. D., Parke, A. L., Clifford-Rashotte, M., & Kean, W. F. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. In W. F. Kean, M. Clifford-Rashotte, & K. D. Rainsford (Eds.), Antimalarials in Rheumatic Disease. Springer. Retrieved from [Link]

-

Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(17), 6477-6489. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4886. Retrieved from [Link]

-

Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism, 23(2 Suppl 1), 82-91. Retrieved from [Link]

-

ERIC. (n.d.). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

-

Discovery Fine Chemicals. (n.d.). HEPES Buffer. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0000725). Retrieved from [Link]

-

De la Guardia, C., et al. (2021). Synthesis and antiviral activity of novel 8-hydroxyquinoline derivatives against dengue virus. Molecules, 26(16), 4886. Referenced in [Link]

-

ChemBK. (n.d.). 5,7-Dichloro-8-hydroxyquinolin. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link] (General principles applied)

-

Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. Retrieved from [Link]

-

Fantini, J., et al. (2020). Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry. Frontiers in Immunology, 11, 2033. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

Sources

- 1. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H5Cl2NO | CID 8007554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

7,8-Dichloro-4-hydroxyquinoline synthesis pathway from 2,3-dichloroaniline

An In-depth Technical Guide to the Synthesis of 7,8-Dichloro-4-hydroxyquinoline from 2,3-Dichloroaniline

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with 2,3-dichloroaniline and proceeds via the Gould-Jacobs reaction, a robust and classical method for quinoline synthesis. This document details the underlying reaction mechanisms, provides field-proven, step-by-step experimental protocols, and discusses critical process parameters essential for achieving high yield and purity. The content is structured to serve as a practical and educational resource for researchers, chemists, and professionals in the pharmaceutical sciences, blending theoretical principles with actionable laboratory guidance.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents, most notably antimalarials like chloroquine.[1][2] The specific substitution pattern, such as the presence of chlorine atoms at the 7 and 8 positions, can profoundly influence the molecule's physicochemical properties and biological activity. The synthesis of this compound serves as a critical step toward creating advanced analogues and novel chemical entities.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

For the construction of the 4-hydroxyquinoline core from an aniline precursor, the Gould-Jacobs reaction stands out as a reliable and well-documented methodology.[3] This thermal cyclization strategy involves three principal transformations:

-

Condensation: An aniline derivative reacts with an alkoxymethylenemalonate ester.

-

Thermal Cyclization: The resulting anilinomethylenemalonate intermediate undergoes a high-temperature intramolecular cyclization.[4]

-

Saponification & Decarboxylation: The ester group is hydrolyzed to a carboxylic acid, which is subsequently removed via heating to yield the final 4-hydroxyquinoline.[5]

This pathway is particularly effective for producing 4-hydroxyquinoline derivatives and was selected for this guide due to its high yields and adaptability.[2][6]

The Synthetic Pathway: A Mechanistic Dissection

The transformation of 2,3-dichloroaniline into this compound is a multi-step process where each stage is governed by fundamental principles of organic chemistry. The chosen pathway leverages the Gould-Jacobs reaction sequence.

Step I: Condensation of 2,3-Dichloroaniline and Diethyl Ethoxymethylenemalonate (DEEM)

The synthesis begins with the reaction between 2,3-dichloroaniline and DEEM. This is a nucleophilic addition-elimination reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient vinylic carbon of DEEM, followed by the elimination of an ethanol molecule.[5][7]

-

Causality: The reaction is typically initiated by heating the neat reactants. The elevated temperature provides the necessary activation energy for the nucleophilic attack by the moderately reactive dichloroaniline. No catalyst is generally required for this step. The product, diethyl 2-((2,3-dichloroanilino)methylene)malonate, is a stable intermediate that can often be isolated before proceeding.

Step II: Thermal Cyclization

This is the key ring-forming step and the most demanding part of the synthesis. The intermediate is heated to very high temperatures (typically 240-260 °C) in an inert, high-boiling solvent like diphenyl ether or Dowtherm A.[2][8] The reaction is an intramolecular electrophilic aromatic substitution (a 6-electron cyclization).

-

Causality: The high temperature is crucial. It forces the molecule to adopt the necessary conformation for the cyclization to occur and provides the substantial activation energy required for the enamine-like intermediate to attack the aromatic ring. The cyclization occurs specifically at the C6 position of the aniline ring (ortho to the amino group and not sterically hindered by the adjacent chlorine), leading to the desired 7,8-dichloro substitution pattern on the quinoline core. The choice of a solvent with a boiling point above 250 °C is non-negotiable for this step to proceed efficiently.[9][10]

Step III & IV: Saponification and Decarboxylation

The cyclized product, ethyl this compound-3-carboxylate, is first hydrolyzed and then decarboxylated.

-

Saponification: The ester is treated with a strong base, such as aqueous sodium hydroxide, under reflux. This converts the ethyl ester into a sodium carboxylate salt.[2]

-

Decarboxylation: The resulting carboxylic acid is then heated, often in the same high-boiling solvent, to eliminate carbon dioxide and yield the final product, this compound.[1]

-

Causality: Saponification is a standard ester hydrolysis mechanism. The subsequent decarboxylation is a thermally driven reaction that readily occurs in 4-hydroxyquinoline-3-carboxylic acids due to the ability to form a stable enolate intermediate after the loss of CO₂.

The overall synthetic pathway is visualized below.

Caption: High-level workflow of the Gould-Jacobs synthesis.

Detailed Experimental Protocols

The following protocols are consolidated from established procedures and provide a reliable method for laboratory-scale synthesis.[8][11]

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |

| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 24 | 252 | Corrosive, toxic.[12] |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | - | 280 | Lachrymator. |

| Diphenyl Ether (or Dowtherm A) | C₁₂H₁₀O | 170.21 | 26 | 259 | High-boiling solvent. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 318 | 1388 | Corrosive. |

| Hydrochloric Acid (HCl, conc.) | HCl | 36.46 | - | - | Corrosive. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 78 | Flammable. |

Protocol 1: Condensation and Thermal Cyclization

This combined protocol yields Ethyl this compound-3-carboxylate.

-

Setup: In a round-bottomed flask equipped with a condenser, combine 2,3-dichloroaniline (0.5 mol, 81 g) and diethyl ethoxymethylenemalonate (0.5 mol, 108.1 g).[11]

-

Condensation: Heat the mixture in an oil bath at 100-120 °C for 2 hours. The reaction will produce ethanol as a byproduct. The intermediate, diethyl 2-((2,3-dichloroanilino)methylene)malonate, is typically a viscous oil and is used directly in the next step without purification.

-

Cyclization Setup: In a separate, larger flask (e.g., 2 L) equipped with a mechanical stirrer and a reflux condenser, heat 500 mL of diphenyl ether to 250 °C.

-

Cyclization Reaction: Add the crude intermediate from step 2 slowly and carefully to the pre-heated diphenyl ether. Maintain the temperature at 250-255 °C and stir vigorously for 1-2 hours. The cyclized product will begin to precipitate as a solid.[2]

-

Isolation: Allow the mixture to cool to room temperature. The product, ethyl this compound-3-carboxylate, will crystallize out of the solvent. Isolate the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with a non-polar solvent like hexane or petroleum ether to remove the residual diphenyl ether.

-

Drying: Air-dry the solid product. Yields are typically high, often in the range of 90-96%.[2][11] The reported melting point for the product is 288-290 °C.[11]

Protocol 2: Saponification

-

Setup: Suspend the dried ester from Protocol 1 in a 10% aqueous solution of sodium hydroxide (e.g., 40 g NaOH in 400 mL water).

-

Reaction: Heat the mixture to reflux with stirring for 1-2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.[2]

-

Precipitation: Cool the resulting clear solution in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). The this compound-3-carboxylic acid will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 3: Decarboxylation

-

Setup: Suspend the dried carboxylic acid from Protocol 2 in diphenyl ether (approximately 5 mL per gram of acid) in a flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to 240-250 °C. The evolution of carbon dioxide gas will be observed. Continue heating for 30-60 minutes until gas evolution ceases.[2]

-

Isolation: Cool the reaction mixture. The final product, this compound, will precipitate. Isolate the solid by vacuum filtration.

-

Purification: Wash the product thoroughly with hexane or a similar non-polar solvent to remove the diphenyl ether. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

The detailed experimental workflow is depicted below.

Caption: Step-by-step laboratory workflow for the synthesis.

Critical Parameters and Field Insights

-

Temperature Control: The thermal cyclization step is highly temperature-dependent. Temperatures below 240 °C will result in slow or incomplete reaction, while excessively high temperatures may lead to degradation and lower yields. Precise temperature monitoring is essential.

-

Solvent Purity: The high-boiling solvent must be anhydrous and inert. The presence of moisture or reactive impurities can interfere with the cyclization and subsequent work-up steps.

-

Stirring: Vigorous stirring during the cyclization and decarboxylation steps is critical to ensure even heat distribution and prevent localized overheating, especially as the product precipitates from the solution.

-

Safety: This synthesis involves corrosive, toxic, and high-temperature materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.

Conclusion

The Gould-Jacobs reaction provides a robust and high-yielding pathway for the synthesis of this compound from 2,3-dichloroaniline. By carefully controlling key parameters—particularly the temperature of the thermal cyclization—and adhering to systematic protocols for condensation, saponification, and decarboxylation, researchers can reliably produce this valuable heterocyclic intermediate. This guide offers a validated framework, grounded in established chemical principles, to empower scientists in their pursuit of novel quinoline-based molecules for drug discovery and development.

References

-

Gould–Jacobs reaction - Wikiwand. 7

-

Gould–Jacobs reaction - Wikipedia. 5

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. 6

-

Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. PrepChem.com. 9

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. 4

-

CGS-9896. Pharmaceutical Synthesis Database. 10

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest). 11

-

Gould-Jacobs Reaction. SynArchive. 3

-

CHLOROQUINE synthesis. ChemicalBook. 1

-

The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. Benchchem. 2

-

4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses.

-

2,3-Dichloroaniline - Wikipedia.

Sources

- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. mdpi.com [mdpi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wikiwand.com [wikiwand.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. CGS-9896-药物合成数据库 [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

The Biological Versatility of 7,8-Dichloro-4-hydroxyquinoline: A Technical Guide for Drug Discovery Professionals

Preamble: Unraveling the Potential of a Dichlorinated Quinoline Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of biologically active compounds have been derived.[1][2] Its presence in both natural alkaloids and synthetic pharmaceuticals underscores its therapeutic relevance across a spectrum of diseases, including cancer, malaria, and neurological disorders.[3][4] The strategic functionalization of this scaffold is a key determinant of its biological activity. Among the various modifications, halogenation has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of quinoline derivatives.[5] This guide delves into the specific, yet largely uncharted, biological potential of 7,8-Dichloro-4-hydroxyquinoline, a molecule poised at the intersection of several key structure-activity relationship trends.

While dedicated research on this compound is nascent, a comprehensive analysis of its structural analogs allows for the formulation of a robust hypothesis regarding its likely biological activities and mechanisms of action. This document will, therefore, serve as a technical primer for researchers, scientists, and drug development professionals, offering insights into its probable anticancer and neuroprotective properties, underpinned by the established bioactivity of dichlorinated and 4-hydroxy-substituted quinolines.

The Chemical Context: Structure and Inferred Properties

This compound (CAS No. 203626-52-2) is a heterocyclic aromatic compound characterized by a quinoline core. Key structural features that likely dictate its biological activity include:

-

The 4-hydroxyquinoline Moiety: This group is known to exist in tautomeric equilibrium with its 4-quinolone form.[6][7] This structural feature is common in compounds exhibiting a range of biological effects, including antibacterial, antioxidant, and anticancer activities.[7][8]

-

Dichlorination at Positions 7 and 8: The presence and position of halogen atoms on the quinoline ring are critical for biological efficacy.[5] Halogenation can enhance lipophilicity, thereby improving membrane permeability, and can also influence the electronic properties of the molecule, affecting its interaction with biological targets.

Based on these structural attributes, this compound is anticipated to possess significant biological activity, a hypothesis that will be explored in the subsequent sections.

Hypothesized Biological Activity and Mechanisms of Action

Drawing parallels from structurally related compounds, two primary areas of biological activity are proposed for this compound: anticancer and neuroprotective effects.

Anticancer Potential: A Focus on STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[9] Consequently, the inhibition of the STAT3 signaling pathway has become a promising strategy in cancer therapy.[9]

Several lines of evidence suggest that 4-hydroxyquinoline derivatives can function as STAT3 inhibitors. It is therefore highly probable that this compound also exerts its anticancer effects through this mechanism.

Proposed Mechanism of Action: Inhibition of STAT3 Signaling

The hypothesized mechanism involves the disruption of STAT3 activation and dimerization. By binding to the SH2 domain of STAT3, this compound could prevent the phosphorylation of the critical tyrosine 705 residue, a key step in STAT3 activation. This, in turn, would inhibit the formation of STAT3 homodimers, their translocation to the nucleus, and the subsequent transcription of target genes involved in cancer progression.

Signaling Pathway Diagram: Hypothesized Inhibition of STAT3 by this compound

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 9. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 7,8-Dichloro-4-Hydroxyquinoline in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, halogenated quinolines, particularly dichloro-substituted derivatives, offer unique electronic and lipophilic properties that can significantly influence biological activity. This technical guide provides an in-depth exploration of 7,8-dichloro-4-hydroxyquinoline, a strategic intermediate poised for application in modern drug discovery. While not as extensively documented in commercial drug synthesis as its 4,7-dichloro isomer, its synthetic accessibility and the inherent reactivity of its functional groups present considerable opportunities for the development of novel therapeutics. This document details the synthesis of this compound, elucidates its chemical reactivity, and explores its potential in the generation of new bioactive molecules, drawing parallels from established quinoline-based pharmaceuticals.

Introduction: The Significance of the Dichloroquinoline Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, appearing in a wide range of pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents[1]. The introduction of halogen atoms, particularly chlorine, onto the quinoline core can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. Dichloro-substitution, in particular, can enhance metabolic stability, improve membrane permeability, and provide additional vectors for molecular interactions with biological targets.

While 4,7-dichloroquinoline is a well-established intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, the 7,8-dichloro substitution pattern offers a distinct electronic and steric profile. The adjacent chloro groups on the carbocyclic ring create a unique dipole moment and influence the reactivity of the entire quinoline system. This guide focuses on the synthesis and potential utility of this compound (also known as 7,8-dichloroquinolin-4-ol) as a versatile building block for novel drug candidates.

Synthesis of this compound: A Step-by-Step Approach

The most logical and well-supported synthetic route to this compound proceeds via a three-step sequence commencing with the Gould-Jacobs reaction. This classical method for quinoline synthesis involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[2][3]

The overall synthetic pathway is as follows:

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl this compound-3-carboxylate

This initial step is a direct application of the Gould-Jacobs reaction.[4]

-

Materials:

-

2,3-Dichloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

-

Procedure:

-

A mixture of 2,3-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) is heated with stirring at 130°C.

-

The ethanol generated during the condensation is continuously removed by distillation.

-

After approximately 1.5 hours, the reaction mixture is cooled, leading to the precipitation of the crude anilidomethylenemalonate intermediate.

-

This intermediate is then added to a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, and heated to vigorous boiling (around 250°C) for 1 hour to effect cyclization.

-

Upon cooling, the product, ethyl this compound-3-carboxylate, crystallizes and can be collected by filtration.

-

Step 2: Saponification to this compound-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Materials:

-

Ethyl this compound-3-carboxylate

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

The crude ethyl ester from the previous step is suspended in an aqueous solution of sodium hydroxide.

-

The mixture is refluxed with vigorous stirring until the solid dissolves completely, indicating the completion of saponification.

-

The reaction mixture is cooled, and any unreacted starting material or non-polar impurities can be removed by extraction with an organic solvent.

-

The aqueous solution is then acidified with concentrated hydrochloric acid, leading to the precipitation of this compound-3-carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Step 3: Thermal Decarboxylation to this compound

The final step involves the removal of the carboxylic acid group at the 3-position. A similar procedure is well-documented for the synthesis of 7-chloro-4-quinolinol.[5]

-

Materials:

-

This compound-3-carboxylic acid

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

-

Procedure:

-

The dried this compound-3-carboxylic acid is suspended in a high-boiling point solvent like Dowtherm A in a flask equipped with a reflux condenser.

-

The mixture is heated to boiling (approximately 250°C) for about 1 hour. The evolution of carbon dioxide will be observed.

-

The reaction mixture is then cooled, allowing the product, this compound, to crystallize.

-

The solid product is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then dried.

-

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₉H₅Cl₂NO | 214.05 | Off-white to pale yellow solid |

This compound as a Drug Intermediate: Potential and Reactivity

While direct examples of marketed drugs derived from this compound are not prevalent in the literature, its potential as a valuable intermediate can be inferred from the well-established chemistry of related quinolines and the biological activity of other dichloro-substituted quinoline derivatives.

The key to its utility lies in the reactivity of the 4-hydroxy group. This hydroxyl group can be readily converted into a leaving group, most commonly a chloro group, to yield 4,7,8-trichloroquinoline. This transformation is typically achieved by treatment with phosphorus oxychloride (POCl₃), a standard method in quinoline chemistry.[6]

Caption: Activation and derivatization of this compound.

The resulting 4,7,8-trichloroquinoline is a highly reactive intermediate, primed for nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom at C4 is significantly more labile than those at C7 and C8 due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the selective introduction of a wide variety of nucleophiles, particularly amines, which is a cornerstone of the synthesis of many quinoline-based drugs.

Parallels with 4,7-Dichloroquinoline in Antimalarial Drug Synthesis

The synthesis of the widely used antimalarial drugs chloroquine and hydroxychloroquine serves as a prime example of the utility of a 4-chloroquinoline intermediate.[6][7][8] In these syntheses, 4,7-dichloroquinoline is reacted with a diamine side chain to afford the final drug molecule. By analogy, 4,7,8-trichloroquinoline could be reacted with various amine-containing side chains to generate a library of novel compounds for biological screening.

Potential Therapeutic Applications Based on Related Dichloroquinolines

The biological activity of other dichloroquinoline isomers provides a strong rationale for exploring derivatives of this compound.

-

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of various quinoline derivatives.[9][10] The 7-chloroquinoline scaffold, in particular, has been a focus of research in this area.[1] The introduction of a second chlorine atom at the 8-position could modulate the anticancer properties of such derivatives.

-

Antimicrobial and Antiviral Activity: Halogenated 8-hydroxyquinolines have a long history as antimicrobial and antifungal agents.[3][7] For instance, 5,7-dichloro-8-hydroxyquinoline derivatives have been investigated for their potent biological activities.[2][3] While the target molecule of this guide is a 4-hydroxyquinoline, the precedent for bioactivity in dichloro-hydroxyquinoline systems is strong.

Structure-Activity Relationship (SAR) Considerations

The specific 7,8-dichloro substitution pattern is expected to confer distinct properties to the resulting drug candidates.

-

Electronic Effects: The two adjacent electron-withdrawing chlorine atoms will significantly decrease the electron density of the carbocyclic ring, which can influence the pKa of the quinoline nitrogen and the overall electronic distribution of the molecule. This can affect binding to biological targets.

-

Lipophilicity: The presence of two chlorine atoms will increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: The chlorine atoms can block positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation, potentially increasing the in vivo half-life of the drug.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly versatile intermediate with significant potential in drug discovery. While it may not yet be a common starting material for commercially available drugs, its strategic placement of functional groups and the unique electronic properties conferred by the 7,8-dichloro substitution pattern make it an attractive scaffold for the development of novel therapeutic agents. The well-established synthetic methodologies for quinoline chemistry, particularly the conversion of the 4-hydroxy group to a 4-chloro group, provide a clear and efficient pathway for its derivatization. Future research into the synthesis and biological evaluation of libraries of compounds derived from this compound is warranted and holds the promise of yielding new drug candidates with improved efficacy and novel mechanisms of action.

References

- Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-749.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Reitsema, R. H. (1948). The Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43–68.

- Somasekhara, S., et al. (1974). 8-Hydroxy quinoline derivatives. U.S. Patent No. 3,857,877. Washington, DC: U.S.

- WO2010027150A2. (2010). New preparation of hydroxychloroquine.

- WO2005062723A2. (2005). An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.

- BenchChem. (2025).

- Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, 35, 22.

- Chan, S. H., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 30(14), 127234.

- Madhavan, S., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 17956–17973.

- EP0927164A1. (1999). 8-hydroxy-7-substituted quinolines as anti-viral agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US3857877A - 8-hydroxy quinoline derivatives - Google Patents [patents.google.com]

- 3. US3682927A - 5,7-bichloro-8-hydroxy-2-acetylamino quinoline - Google Patents [patents.google.com]

- 4. WO2004007461A1 - 8-hydroxy quinoline derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102985407A - 8-hydroxy-quinoline derivatives - Google Patents [patents.google.com]

- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0927164A1 - 8-hydroxy-7-substituted quinolines as anti-viral agents - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 7,8-Dichloro-4-hydroxyquinoline

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 7,8-dichloro-4-hydroxyquinoline. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the identification and characterization of this compound. Given the scarcity of published experimental data for this specific isomer, this guide leverages spectral data from closely related analogs and foundational chemical principles to construct a reliable analytical model.

Introduction and Molecular Overview

This compound is a halogenated derivative of 4-hydroxyquinoline. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial agents like chloroquine. The introduction of chloro-substituents at the 7 and 8 positions, along with the 4-hydroxy group, is expected to significantly modulate the molecule's electronic properties, solubility, and biological activity.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the principal tools for this purpose. This guide explains the expected spectral outcomes for this compound, providing the causality behind these predictions to empower researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of this compound is presented through the lens of ¹H and ¹³C NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons and the hydroxyl proton. The chemical shifts are heavily influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, as well as the electron-donating effect of the hydroxyl group. The analysis must also consider the tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, with the latter often predominating in various solvents. For this analysis, we will consider the 4-quinolone tautomer, which influences the protonation state and chemical environment.

Logical Workflow for ¹H NMR Assignment:

Caption: Workflow for predicting ¹H NMR assignments.

The predicted chemical shifts are tabulated below, assuming DMSO-d₆ as the solvent, which is common for heterocyclic compounds and helps in observing exchangeable protons like -OH and -NH.[1][2]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.0 - 8.2 | Doublet | ~6.5 Hz | Located adjacent to the electronegative nitrogen and deshielded by the carbonyl in the quinolone form. Coupled to H-3. |

| H-3 | 6.2 - 6.4 | Doublet | ~6.5 Hz | Vinylic proton shielded by the adjacent hydroxyl/carbonyl group. Coupled to H-2. |

| H-5 | 7.8 - 8.0 | Doublet | ~8.5 - 9.0 Hz | Deshielded by the quinoline ring current and the adjacent chlorine at C-7. Coupled to H-6. |

| H-6 | 7.4 - 7.6 | Doublet | ~8.5 - 9.0 Hz | Influenced by two adjacent chlorine atoms and coupled to H-5. |

| NH/OH | 11.0 - 12.5 | Broad Singlet | N/A | Exchangeable proton, chemical shift is highly dependent on solvent, concentration, and temperature.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts are predicted based on established data for quinoline derivatives and substituent effects.[3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~145 | Adjacent to nitrogen, significantly deshielded. |

| C-3 | ~110 | Shielded by the adjacent oxygen-bearing carbon. |

| C-4 | ~178 | Carbonyl carbon in the quinolone tautomer, highly deshielded. |

| C-4a | ~140 | Quaternary carbon at the ring junction. |

| C-5 | ~128 | Aromatic CH, influenced by the ring current and C-7 chloro group. |

| C-6 | ~125 | Aromatic CH, influenced by adjacent chloro groups. |

| C-7 | ~130 | Carbon bearing a chlorine atom. |

| C-8 | ~127 | Carbon bearing a chlorine atom. |

| C-8a | ~148 | Quaternary carbon adjacent to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by vibrations of the hydroxyl group, the aromatic system, and the carbon-chlorine bonds.[4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3400 - 3200 | O-H stretch (intermolecular H-bonding) | Broad, Medium | Characteristic of the hydroxyl group. In the solid state, this will be broad due to hydrogen bonding. |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | Typical for sp² C-H bonds in the quinoline ring.[6] |

| ~1650 - 1630 | C=O stretch (quinolone tautomer) | Strong | A strong absorption here would confirm the predominance of the 4-quinolone form. |

| 1600, 1570, 1500 | C=C and C=N ring stretching | Medium to Strong | Multiple bands are characteristic of the aromatic and heteroaromatic ring system.[7][8] |

| ~850 - 750 | C-Cl stretch | Strong | Expected in the fingerprint region, corresponding to the two C-Cl bonds.[9] |

| ~830 - 800 | C-H out-of-plane bending | Strong | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Molecular Ion Peak

Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[10] This leads to three distinct peaks in the molecular ion cluster:

-

M⁺: (Contains two ³⁵Cl atoms) - Highest abundance.

-

[M+2]⁺: (Contains one ³⁵Cl and one ³⁷Cl atom).

-

[M+4]⁺: (Contains two ³⁷Cl atoms).

The expected ratio of the intensities of these peaks will be approximately 9:6:1 .[10] For this compound (C₉H₅Cl₂NO), the nominal molecular weight for the M⁺ peak (with two ³⁵Cl) is 213 g/mol . Therefore, we expect to see peaks at m/z 213, 215, and 217.

Predicted Fragmentation Pattern

The fragmentation is guided by the stability of the resulting ions and neutral losses.

Predicted Mass Spectrometry Fragmentation:

Caption: Predicted fragmentation pathway for this compound.

-

Loss of a Chlorine Radical: A common fragmentation for halogenated compounds is the loss of a halogen radical, leading to a cation. This would result in a fragment ion at m/z 178 (and its isotope peak at 180).[11][12]

-

Loss of Carbon Monoxide (CO): Quinolone structures can undergo a characteristic loss of a neutral CO molecule from the carbonyl group, resulting in a fragment at m/z 185 (with its corresponding isotopic pattern).

-

Loss of HCN: Subsequent fragmentation of the quinoline ring can involve the elimination of hydrogen cyanide (HCN), a common loss from nitrogen-containing heterocyclic rings.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

Process the data with a line broadening of 1.0 Hz.

-

-

Data Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16 or 32 scans for a good signal-to-noise ratio with a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

Mass Spectrometry Protocol

-

Technique: Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

-

Sample Introduction: For EI-MS, use a direct insertion probe. For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it into the source.

-

Data Acquisition (EI-MS):

-

Use a standard ionization energy of 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with theoretical values.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By integrating foundational principles with comparative data from related structures, researchers are equipped with the necessary knowledge to interpret ¹H NMR, ¹³C NMR, IR, and MS data confidently. The provided protocols offer a standardized approach to data acquisition, ensuring quality and reproducibility. This document serves as a vital resource for anyone involved in the synthesis, quality control, or further development of this and related quinoline derivatives.

References

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (2022). MDPI. Available at: [Link]

-

PubChem. 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry, 5(1), 201–220. Available at: [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Available at: [Link]

-

Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. (2024). Journal of Applied Bioanalysis. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry. Available at: [Link]

-

Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Available at: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Available at: [Link]

-

Vibrational spectroscopic study of some quinoline derivatives. (2015). ResearchGate. Available at: [Link]

-

Lec15 - IR Spectra of Aromatic Compounds. (2021). YouTube. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available at: [Link]

-

Video: Mass Spectrometry: Alkyl Halide Fragmentation. (2024). JoVE. Available at: [Link]

-

PubChem. 4,7-Dichloroquinoline. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. thieme-connect.de [thieme-connect.de]

- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. youtube.com [youtube.com]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

Solubility Profile of 7,8-Dichloro-4-hydroxyquinoline in Organic Solvents: A Methodological & Predictive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1] For novel compounds such as 7,8-Dichloro-4-hydroxyquinoline, a derivative of the versatile quinoline scaffold, understanding its behavior in various organic solvents is a cornerstone of pre-formulation and formulation development.[2][3] This guide provides a comprehensive framework for determining and interpreting the solubility profile of this compound. While specific experimental data for this compound is not publicly available, this paper establishes a robust, field-proven methodology based on the established principles of solubility science. We will detail the necessary physicochemical characterization, present a step-by-step protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and discuss the critical factors influencing solubility.[4][5] This document serves as both a practical laboratory guide and a predictive tool for researchers working with this and similar heterocyclic compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[2] Among these, solubility stands out as a paramount parameter.[6] Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of failure in later stages of development.[2] Quinoline derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities.[7][8] However, their often-planar, aromatic structure can contribute to poor aqueous and organic solvent solubility.

This compound is a specific analogue within this class.[9][10] Its structure, featuring a quinolin-4-one core with two chlorine substituents, suggests a lipophilic character and potential for low aqueous solubility. Characterizing its solubility in a range of organic solvents is essential for:

-

Lead Optimization: Guiding synthetic modifications to enhance solubility.[11]

-

Pre-formulation Studies: Selecting appropriate vehicles for in vitro and in vivo testing.

-

Formulation Development: Designing stable and effective dosage forms.[12]

-

Process Chemistry: Identifying suitable solvents for synthesis, purification, and crystallization.[13]

This guide provides the scientific rationale and detailed protocols to empower researchers to systematically generate and interpret the solubility profile of this compound.

Physicochemical Characterization: Predicting Solubility Behavior

Before embarking on extensive solubility studies, a foundational understanding of the compound's intrinsic properties is crucial. These parameters provide a theoretical basis for experimental design and interpretation of results.

| Property | Predicted Value / Information | Rationale & Impact on Solubility |

| Molecular Formula | C₉H₅Cl₂NO[9] | Provides the basis for molecular weight calculation. |

| Molecular Weight | 214.05 g/mol | Influences diffusion rates and molar solubility calculations. |

| Structure | Quinolin-4-one core with chlorine at positions 7 and 8 | The heterocyclic aromatic system suggests potential for π-π stacking interactions, which can affect crystal lattice energy and, consequently, solubility. The two chlorine atoms increase lipophilicity. |

| pKa (Predicted) | Acidic pKa (OH group) ~8-9; Basic pKa (N atom) ~3-4 | As a weak acid and base, its solubility will be highly dependent on the pH of the medium.[8][14] In organic solvents, these groups can participate in hydrogen bonding. |

| LogP (Predicted) | High | The dichlorinated aromatic structure suggests high lipophilicity and preference for non-polar organic solvents over water. |

| Melting Point | High (by analogy to similar compounds) | A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions, suggesting potentially lower solubility. |

Methodology for Thermodynamic Solubility Determination

To ensure data is reliable and reflects the true equilibrium state, the thermodynamic solubility must be measured.[5] The shake-flask method is the most reliable and widely accepted technique for this purpose.[4]

Rationale for the Shake-Flask Method

The shake-flask method is designed to determine the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid compound.[4][15] This contrasts with kinetic solubility, which is often measured in high-throughput screens and can be influenced by supersaturation and precipitation kinetics, leading to an overestimation of true solubility.[12][16] For lead optimization and formulation, thermodynamic solubility is the essential parameter.[11]

Experimental Workflow

The workflow is designed to ensure equilibrium is reached and that the analyzed solution is truly saturated.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a panel of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO))

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium with the solid phase.[14] A starting point is ~5-10 mg per 1 mL of solvent.

-

Accurately add 1.0 mL of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[6][11]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the solid to settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) suitable for the organic solvent.[11]

-

-

-

Sample Preparation for Analysis:

-

Immediately after separation, carefully pipette a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. A large dilution factor may be necessary for highly soluble samples.

-

-

Quantitative Analysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of calibration standards.

-

Analyze the standards and the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.[1]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

-

Factors Influencing Solubility & Predicted Profile

The solubility of this compound will be governed by the interplay between its own physicochemical properties and those of the solvent.[3]

Caption: Key Factors Influencing Solubility.

-

Solvent Polarity: The "like dissolves like" principle is paramount. Given the dichlorinated aromatic structure, the compound is expected to be more soluble in moderately polar to non-polar organic solvents that can accommodate its lipophilic nature.

-

Hydrogen Bonding: The presence of the 4-hydroxy group and the quinoline nitrogen allows the molecule to act as both a hydrogen bond donor and acceptor. Solvents with hydrogen bonding capabilities (e.g., alcohols like ethanol) are expected to enhance solubility compared to aprotic solvents of similar polarity.[17]

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[18]

Predicted Solubility Trend (Hypothetical Data):

Based on these principles, a hypothetical solubility profile can be predicted. This serves as a template for presenting experimental results.

| Solvent | Polarity Index | H-Bonding | Predicted Solubility (mg/mL) | Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | High (>50) | Highly polar aprotic solvent, excellent at disrupting crystal lattices. |

| Dichloromethane (DCM) | 3.1 | None | Moderate (10-20) | Non-polar solvent, favorable for the lipophilic dichloro-aromatic structure. |

| Acetone | 5.1 | Acceptor | Moderate (5-15) | Polar aprotic solvent, good balance for the molecule's features. |

| Ethyl Acetate | 4.4 | Acceptor | Low-Moderate (1-10) | Moderately polar, less effective at H-bonding than alcohols. |

| Ethanol | 4.3 | Donor/Acceptor | Low (0.5-5) | Polar protic solvent. H-bonding enhances solubility, but overall polarity may be less favorable than for more lipophilic solvents. |

| Methanol | 5.1 | Donor/Acceptor | Low (<1) | More polar than ethanol, potentially less favorable for the highly lipophilic solute. |

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for determining the solubility profile of this compound in organic solvents. By integrating physicochemical predictions with the gold-standard shake-flask methodology, researchers can generate the reliable data necessary to advance their drug development programs. The principles and protocols described herein are not only applicable to the target compound but can be readily adapted for other poorly soluble quinoline derivatives and heterocyclic APIs. The next logical steps would involve executing this protocol, followed by studies on pH-dependent aqueous solubility and solubility in biorelevant media to build a complete biopharmaceutical profile.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Hennig, R., & L-h, A. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

IOP Conference Series: Earth and Environmental Science. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. IOP Publishing. [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Ganesan, D. (2016). solubility experimental methods.pptx. SlideShare. [Link]

-

PubMed. (2004). Influence of Solvent Composition on the Solid Phase at Equilibrium With Saturated Solutions of Quinolones in Different Solvent Mixtures. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIH. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

-

Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H5Cl2NO | CID 8007554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 203626-52-2|this compound|BLD Pharm [bldpharm.com]

- 11. enamine.net [enamine.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Page loading... [guidechem.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. pharmatutor.org [pharmatutor.org]

- 16. rheolution.com [rheolution.com]

- 17. Influence of solvent composition on the solid phase at equilibrium with saturated solutions of quinolones in different solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. solubilityofthings.com [solubilityofthings.com]

An Investigator's Technical Guide to the In Vitro Cytotoxicity of 7,8-Dichloro-4-hydroxyquinoline on Cancer Cell Lines

Abstract

The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including significant anticancer properties.[1] Halogenation of the quinoline ring is a common strategy to enhance the cytotoxic potential of these compounds.[2] This technical guide focuses on 7,8-Dichloro-4-hydroxyquinoline, a halogenated quinoline derivative, as a prospective anticancer agent. While direct experimental data on the cytotoxicity of this specific compound is not yet prevalent in public literature, this document serves as a comprehensive roadmap for its investigation. By synthesizing data from structurally analogous compounds, particularly other dichlorinated hydroxyquinolines, we will outline the hypothesized mechanisms of action and provide detailed, field-proven protocols for a thorough in vitro evaluation of its cytotoxic and apoptotic effects on cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline derivatives.

Introduction: The Rationale for Investigating this compound

The quinoline ring system is a recurring motif in a multitude of natural and synthetic compounds with demonstrated anticancer activity.[3] The planar nature of the bicyclic system allows for intercalation into DNA, while the nitrogen atom provides a site for hydrogen bonding, contributing to interactions with various biological targets. The therapeutic efficacy of quinoline derivatives is often enhanced through substitution, with halogen atoms playing a crucial role in modulating lipophilicity, electronic properties, and binding affinity to target proteins.[4]

The compound this compound (PubChem CID: 8007554) presents an intriguing profile for investigation.[5] The presence of two chlorine atoms at positions 7 and 8 is anticipated to significantly influence its biological activity. While research has been conducted on various halogenated quinolines, this specific isomer remains largely unexplored. This guide, therefore, proposes a systematic approach to characterizing its in vitro cytotoxicity, drawing parallels from closely related analogs to inform experimental design and data interpretation.

Hypothesized Mechanism of Action and Potential Signaling Pathways